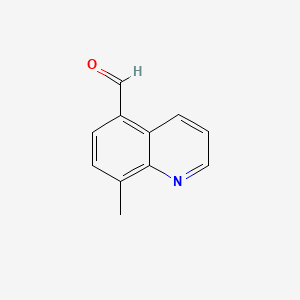

8-メチルキノリン-5-カルバルデヒド

説明

8-Methylquinoline-5-carbaldehyde is a quinoline derivative, characterized by a methyl group at the 8th position and an aldehyde group at the 5th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .

科学的研究の応用

8-Methylquinoline-5-carbaldehyde has a wide range of applications in scientific research:

作用機序

Target of Action

8-Methylquinoline-5-carbaldehyde, a derivative of quinoline, is known to interact with various biological targets. Quinoline derivatives are widely found in nature and are utilized in numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death

Biochemical Pathways

Quinoline derivatives are known to exhibit important biological activities, including antimalarial, antimicrobial, and antimycobacterial effects .

Pharmacokinetics

There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

Action Environment

The synthesis of quinoline derivatives has been reported to be influenced by various factors, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

生化学分析

Cellular Effects

The effects of 8-Methylquinoline-5-carbaldehyde on cellular processes are complex and multifaceted. It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Methylquinoline-5-carbaldehyde have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

8-Methylquinoline-5-carbaldehyde is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 8-Methylquinoline-5-carbaldehyde within cells and tissues are complex processes that involve various transporters and binding proteins. The compound’s localization or accumulation may be influenced by these interactions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinoline-5-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group . Another approach involves the Friedländer synthesis, which combines aniline derivatives with carbonyl compounds under acidic conditions .

Industrial Production Methods: Industrial production of 8-Methylquinoline-5-carbaldehyde often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used to construct the quinoline scaffold .

化学反応の分析

Types of Reactions: 8-Methylquinoline-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in an acidic medium.

Reduction: NaBH4 in methanol.

Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.

Major Products:

Oxidation: 8-Methylquinoline-5-carboxylic acid.

Reduction: 8-Methylquinoline-5-methanol.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

類似化合物との比較

Quinoline: The parent compound, lacking the methyl and aldehyde groups.

8-Methylquinoline: Similar structure but without the aldehyde group.

5-Formylquinoline: Similar structure but without the methyl group.

Uniqueness: 8-Methylquinoline-5-carbaldehyde is unique due to the presence of both the methyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in synthetic chemistry .

生物活性

8-Methylquinoline-5-carbaldehyde (CAS Number: 1211501-08-4) is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant case studies.

The biological activity of 8-Methylquinoline-5-carbaldehyde is primarily attributed to its ability to interact with various biomolecules. It is known to exert its effects through:

- Inhibition of DNA Synthesis : The compound promotes cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death, which is crucial for its antimicrobial properties.

- Binding Interactions : It likely binds to specific enzymes and receptors, influencing cellular signaling pathways and gene expression .

- Antioxidant Activity : The compound exhibits antioxidant properties, potentially protecting cells from oxidative stress .

Biochemical Pathways

8-Methylquinoline-5-carbaldehyde participates in several biochemical pathways:

- Antimicrobial Pathways : It has shown efficacy against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity .

- Anticancer Pathways : Research indicates its potential as an anticancer agent, particularly in targeting specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

- Neuroprotective Effects : The compound has been explored for its neuroprotective capabilities, particularly in models of Alzheimer's disease (AD), where it may inhibit amyloid-beta aggregation and enhance metal ion chelation .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 8-Methylquinoline-5-carbaldehyde against resistant strains. Results demonstrated:

| Pathogen | MIC (mg/mL) | Comparison with Standard Drug |

|---|---|---|

| Staphylococcus aureus | 0.0625 | Standard drug: 0.125 |

| Klebsiella pneumoniae | 0.125 | Standard drug: 0.0625 |

| Pseudomonas aeruginosa | 0.250 | Standard drug: 0.125 |

These findings suggest that the compound may serve as a lead for developing new antibiotics against resistant strains .

Anticancer Activity

In vitro studies assessed the cytotoxic effects of 8-Methylquinoline-5-carbaldehyde on various cancer cell lines. Notable findings include:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest at G2/M |

| A549 | 18 | Inhibition of proliferation |

These results highlight the compound's potential as a chemotherapeutic agent .

Neuroprotective Activity

The neuroprotective properties were evaluated using models of oxidative stress in neuronal cells. Key observations include:

特性

IUPAC Name |

8-methylquinoline-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8-4-5-9(7-13)10-3-2-6-12-11(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTHKBNASKENCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C=O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679749 | |

| Record name | 8-Methylquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211501-08-4 | |

| Record name | 8-Methylquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。